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molecular formula C6H4Cl2N2O2S B1322210 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid CAS No. 313339-35-4

4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid

Cat. No. B1322210
M. Wt: 239.08 g/mol
InChI Key: LUCAXEBLTQAMHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09120812B2

Procedure details

10 g of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carboxylic acid (41.83 mmol) are placed in 61 ml of thionyl chloride (836.54 mmol) with stirring. After 18 hours at 80° C., the thionyl chloride is evaporated off and the residue is taken up twice with 15 ml of toluene and concentrated to give 10.77 g of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbonyl chloride.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
61 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8](O)=[O:9])=[C:6]([Cl:11])[N:5]=[C:4]([S:12][CH3:13])[N:3]=1.S(Cl)([Cl:16])=O>>[Cl:1][C:2]1[C:7]([C:8]([Cl:16])=[O:9])=[C:6]([Cl:11])[N:5]=[C:4]([S:12][CH3:13])[N:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1C(=O)O)Cl)SC
Step Two
Name
Quantity
61 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the thionyl chloride is evaporated off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=NC(=NC(=C1C(=O)Cl)Cl)SC
Measurements
Type Value Analysis
AMOUNT: MASS 10.77 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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